2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
The compound 2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3,4-dimethylphenyl substituent. Its molecular formula is C22H20N4O3S2 (MW: 452.55 g/mol) . The oxadiazole ring confers rigidity and metabolic stability, while the 4-methoxyphenyl and 3,4-dimethylphenyl groups modulate electronic and steric properties, influencing binding affinity and pharmacokinetics.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-5-14(10-13(12)2)11-17(23)20-19-22-21-18(25-19)15-6-8-16(24-3)9-7-15/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYKDWKNZNBEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of Diacylhydrazides
A widely adopted approach involves converting carboxylic acid hydrazides into 1,3,4-oxadiazoles using cyclodehydrating agents. For the target compound, 4-methoxybenzoic acid hydrazide is cyclized with carbon disulfide (CS₂) under alkaline conditions. The reaction proceeds as follows:
- Hydrazide Formation :
4-Methoxybenzoic acid is esterified with ethanol under acidic conditions, followed by treatment with hydrazine hydrate to yield 4-methoxybenzoic acid hydrazide. - Cyclization :
The hydrazide reacts with CS₂ in the presence of potassium hydroxide (KOH), forming 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Thiol intermediates are subsequently oxidized or alkylated to stabilize the oxadiazole ring.
Reaction Conditions :
Alternative Cyclizing Agents
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective for cyclizing diacylhydrazides. For example, hydrazides derived from β-benzoyl propionic acid form oxadiazoles when treated with POCl₃ at 60°C. This method offers higher yields (70–85%) but requires stringent moisture control.
Functionalization of the Acetamide Side Chain
The 2-(3,4-dimethylphenyl)acetamide moiety is synthesized through nucleophilic acyl substitution:
Synthesis of 2-Bromo-N-(3,4-dimethylphenyl)Acetamide
3,4-Dimethylaniline reacts with 2-bromoacetyl bromide in a base-mediated reaction:
- Acylation :
$$ \text{3,4-Dimethylaniline} + \text{2-Bromoacetyl Bromide} \xrightarrow{\text{Et}_3\text{N}} \text{2-Bromo-N-(3,4-dimethylphenyl)Acetamide} $$.
Optimization Notes :
Alternative Routes Using Propionamide Derivatives
N-substituted propanamides can be prepared by reacting amines with 2-bromopropionyl bromide, as demonstrated in analogues of 1,3,4-oxadiazoles. However, this method introduces an additional methyl group, requiring subsequent modifications for acetamide specificity.
Coupling of Oxadiazole and Acetamide Moieties
The final step involves coupling the 1,3,4-oxadiazole core with the acetamide side chain via nucleophilic substitution or thioether formation.
Lithium Hydride (LiH)-Mediated Coupling
A robust method involves reacting 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-N-(3,4-dimethylphenyl)acetamide in DMF using LiH as a base:
- Reaction Protocol :
Key Parameters :
Sodium Hydride (NaH)-Assisted Alkylation
Similar reactions using NaH in tetrahydrofuran (THF) achieve comparable yields but require anhydrous conditions.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Synthetic intermediates and the final product are validated using:
- ¹H NMR : Methyl groups on the phenyl ring resonate at δ 2.25–2.30 ppm (singlet), while oxadiazole protons appear as singlets at δ 8.10–8.30 ppm.
- ¹³C NMR : The oxadiazole C-2 carbon is observed at δ 165–170 ppm, and the acetamide carbonyl at δ 168–170 ppm.
- HRMS : Molecular ion peaks confirm the target mass (e.g., [M+H]⁺ at m/z 380.1521).
Challenges and Optimization Strategies
- Oxadiazole Ring Stability : Moisture and heat can degrade intermediates; thus, reactions are conducted under nitrogen.
- Regioselectivity in Coupling : Using excess LiH ensures complete deprotonation of the oxadiazole-thiol, minimizing side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can occur at the oxadiazole ring or the carbonyl group. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of nitro compounds from aromatic rings.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
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Medicinal Chemistry: : The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
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Material Science: : The compound can be used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.
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Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the aromatic rings can participate in π-π stacking interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Key Structural Analogues
Pharmacological and Functional Comparisons
Antibacterial Activity
- The target compound shares structural homology with 7o (), which demonstrated potent antibacterial activity against Salmonella typhi and Staphylococcus aureus. The 4-chlorophenoxy group in 7o enhances lipophilicity, improving membrane penetration, whereas the 4-methoxyphenyl group in the target compound may reduce cytotoxicity .
Anticancer Potential
- 7d (), a thiadiazole analogue, showed high cytotoxicity against Caco-2 cells (IC50: 1.8 µM), attributed to the 2-fluorophenoxy group’s electron-withdrawing effects. The target compound’s 4-methoxyphenyl group, being electron-donating, may lower its anticancer efficacy compared to 7d .
Enzyme Inhibition
- N-Substituted 1,3,4-oxadiazole derivatives () exhibited moderate α-chymotrypsin inhibition (IC50: 10–50 µM). The target compound’s 3,4-dimethylphenyl group could enhance hydrophobic interactions with enzyme active sites, though experimental validation is pending .
Physicochemical and Analytical Comparisons
Spectroscopic Characterization
- IR and NMR : The target compound’s carbonyl (C=O) and sulfanyl (C-S) groups show characteristic peaks at ~1650 cm⁻¹ (IR) and δ 2.5–3.5 ppm (¹H NMR, SCH2), aligning with analogues like 7o .
- UV-Vis : A related compound, N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (), exhibited λmax at 280 nm , suggesting similar conjugation patterns for the target compound .
Biological Activity
The compound 2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 342.41 g/mol
- Key Functional Groups : Oxadiazole ring, acetamide group, methoxy and dimethylphenyl substituents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The mechanism of action often involves the inhibition of critical enzymes associated with cancer cell proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit:
- In Vitro Studies : Research indicates that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC values in the low micromolar range against breast and colon cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives is well-documented. The compound's structure allows it to interact with microbial targets effectively.
- Broad Spectrum Activity :
- Mechanism of Action :
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, compounds containing the oxadiazole moiety have shown potential in other therapeutic areas:
- Anti-inflammatory Activity : Some derivatives have demonstrated the ability to reduce inflammation markers in vitro.
- Antidiabetic Effects : Certain studies suggest that oxadiazole derivatives may improve insulin sensitivity and glucose uptake in muscle cells .
Case Study 1: Anticancer Activity
In a study published in Nature Reviews Cancer, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds inhibited HDACs and telomerase effectively, leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Efficacy
A comprehensive review highlighted the antimicrobial properties of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing potent activity comparable to standard antibiotics .
Summary Table of Biological Activities
Q & A
What are the optimal synthetic routes for 2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves coupling 2-(3,4-dimethylphenyl)acetic acid with 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine via an activating agent like EDCI/HOBt. Key optimizations include:
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves purity (>95%) .
- Yield enhancement : Microwave-assisted synthesis reduces reaction time (2–4 hours vs. 8–12 hours conventionally) .
How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR :
- The acetamide’s NH proton appears as a singlet at δ 10.2–10.8 ppm.
- Aromatic protons from the 3,4-dimethylphenyl group show splitting patterns (e.g., doublets for para-substituted methoxy at δ 7.2–7.6 ppm) .
- Methyl groups on the phenyl ring resonate at δ 2.2–2.5 ppm .
- MS : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 380.1564 (calculated: 380.1568) .
What strategies are effective in resolving contradictions in reported biological activity data for oxadiazole-containing acetamides?
Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized bioassays : Use uniform protocols (e.g., MTT assay for cytotoxicity, IC₅₀ determination) across studies .
- SAR analysis : Compare substituent effects (e.g., methoxy vs. methyl groups on phenyl rings) to isolate activity trends .
- Solubility adjustments : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid false negatives in cell-based assays .
What advanced computational methods can predict the binding mechanisms of this compound to biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or COX-2. The oxadiazole ring often forms π-π stacking with aromatic residues, while the acetamide group hydrogen-bonds to catalytic sites .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .
- QSAR models : Use descriptors like logP and polar surface area to correlate structure with activity .
How do substituent modifications on the phenyl rings (e.g., 3,4-dimethyl vs. 4-methoxy) influence physicochemical properties and bioactivity?
Answer:
- Lipophilicity : 3,4-Dimethyl groups increase logP (2.8 vs. 2.1 for methoxy), enhancing membrane permeability but reducing aqueous solubility .
- Bioactivity :
- Methoxy groups improve antioxidant activity via electron donation .
- Methyl groups enhance anticancer potency by stabilizing hydrophobic interactions in enzyme pockets .
- Synthetic yield : Electron-donating groups (methoxy) may slow oxadiazole cyclization, requiring longer reflux times .
What analytical techniques are recommended for assessing purity and stability under storage conditions?
Answer:
- HPLC : Reverse-phase C18 column (ACN/water gradient) monitors degradation products; purity ≥98% is acceptable for biological testing .
- TGA/DSC : Determines thermal stability (decomposition >200°C indicates suitability for long-term storage) .
- Light sensitivity : Store in amber vials at –20°C; UV-Vis spectroscopy tracks photo-degradation .
How can researchers address low solubility in aqueous media during in vitro assays?
Answer:
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or Tween-80 to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .
What are the critical considerations for designing dose-response studies to evaluate anticancer activity?
Answer:
- Cell line selection : Use panels (e.g., NCI-60) to assess selectivity; include positive controls (e.g., doxorubicin) .
- Dose range : Test 0.1–100 µM with 3–5 replicates to calculate accurate IC₅₀ values .
- Mechanistic assays : Combine with flow cytometry (apoptosis) and Western blotting (e.g., PARP cleavage for caspase activation) .
How can contradictory results in enzyme inhibition assays (e.g., COX-2 vs. LOX) be reconciled?
Answer:
- Enzyme source : Use recombinant human enzymes vs. animal-derived variants to avoid interspecies variability .
- Assay interference : Pre-test compounds for non-specific binding (e.g., fluorescence quenching in fluorogenic assays) .
- Dual inhibition : Molecular modeling may reveal overlapping binding sites for COX-2 and LOX .
What are the best practices for synthesizing and characterizing analogs to establish structure-activity relationships (SAR)?
Answer:
- Analog design : Systematically vary substituents (e.g., halogens, electron-withdrawing groups) on phenyl rings .
- Parallel synthesis : Use automated reactors (e.g., Chemspeed) to generate libraries of 10–20 analogs .
- Data clustering : PCA analysis groups compounds by activity profiles, highlighting key structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
